Valery 4-Hydroxy Valsartan

CAS No.:

Cat. No.: VC18377275

Molecular Formula: C24H29N5O4

Molecular Weight: 451.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H29N5O4 |

|---|---|

| Molecular Weight | 451.5 g/mol |

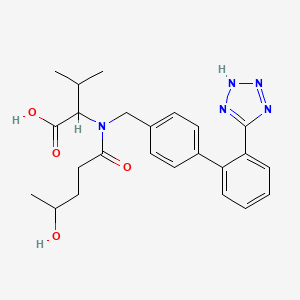

| IUPAC Name | 2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C24H29N5O4/c1-15(2)22(24(32)33)29(21(31)13-8-16(3)30)14-17-9-11-18(12-10-17)19-6-4-5-7-20(19)23-25-27-28-26-23/h4-7,9-12,15-16,22,30H,8,13-14H2,1-3H3,(H,32,33)(H,25,26,27,28) |

| Standard InChI Key | ICSQZMPILLPFKC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O |

Introduction

Chemical and Structural Characteristics

Molecular Identity and Nomenclature

Valery 4-Hydroxy Valsartan is systematically named N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-N-(4-hydroxypentanoyl)-L-valine, reflecting its structural relationship to valsartan. The compound features a biphenyl-tetrazole moiety linked to a valine residue modified with a 4-hydroxypentanoyl group . Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 188259-69-0 |

| Molecular Formula | |

| Molecular Weight | 451.5 g/mol |

| IUPAC Name | N-[(2'-(1H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl)methyl]-N-(4-hydroxypentanoyl)-L-valine |

| Synonyms | Valsartan Impurity CL-VST-32, V-023 |

The hydroxyl group at the fourth position of the pentanoyl chain distinguishes it from other valsartan impurities, such as 5-Hydroxy Valsartan (CAS 1186103-57-0), which has a hydroxyl group at the fifth position .

Spectroscopic and Physicochemical Properties

| Parameter | Specification |

|---|---|

| Appearance | White to off-white powder |

| Solubility | Soluble in dimethyl sulfoxide (DMSO), sparingly soluble in methanol |

| Storage Conditions | 2–8°C in airtight containers |

| Handling Conditions | 25–30°C during transit |

The compound’s stability under recommended storage conditions ensures its reliability in long-term QC applications .

Synthesis and Manufacturing

Synthetic Pathways

Valery 4-Hydroxy Valsartan is custom-synthesized through a multi-step process involving:

-

Biphenyl-tetrazole intermediate synthesis: Coupling of 4'-bromomethylbiphenyl-2-carbonitrile with tetrazole.

-

Valine derivatization: Introduction of the 4-hydroxypentanoyl group via acyl chloride-mediated acylation.

-

Purification: Chromatographic techniques to achieve >90% purity, as mandated for reference standards .

Indian manufacturers, such as CleanChem Lab, specialize in producing this impurity under Good Manufacturing Practice (GMP) conditions, catering to global pharmaceutical clients .

Regulatory Compliance

As an Abbreviated New Drug Application (ANDA)-relevant impurity, Valery 4-Hydroxy Valsartan must adhere to International Council for Harmonisation (ICH) guidelines Q3A and Q3B, which specify thresholds for reporting, identifying, and qualifying impurities . Its synthesis is meticulously documented to meet United States Pharmacopeia (USP) and European Pharmacopoeia (EP) standards, ensuring batch-to-batch consistency .

Analytical Methods for Detection and Quantification

Chromatographic Techniques

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for analyzing Valery 4-Hydroxy Valsartan. A gradient elution method using a C18 column and UV detection at 265 nm achieves baseline separation from valsartan and other impurities . Typical parameters include:

| Parameter | Condition |

|---|---|

| Column | Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile:0.1% phosphoric acid (gradient) |

| Flow Rate | 1.0 mL/min |

| Retention Time | 12.3 ± 0.5 minutes |

Spectroscopic Confirmation

Mass spectrometry (MS) with electrospray ionization (ESI) in positive ion mode confirms the molecular ion peak at m/z 452.3 ([M+H]) . -NMR (600 MHz, DMSO-) key signals include:

-

δ 1.02 (d, 6H, valine isopropyl)

-

δ 4.45 (m, 1H, α-valine proton)

Regulatory and Quality Control Implications

Stability Studies

Forced degradation studies under acidic, basic, oxidative, and thermal conditions reveal that Valery 4-Hydroxy Valsartan is stable at pH 4–8 but degrades in oxidative environments, forming secondary impurities . These findings inform storage and packaging protocols to prevent in-process degradation.

Recent Advances and Research Directions

High-Resolution Mass Spectrometry (HRMS)

Recent studies employ HRMS coupled with quadrupole time-of-flight (Q-TOF) detectors to differentiate Valery 4-Hydroxy Valsartan from isobaric impurities, enhancing specificity in complex matrices .

Green Chemistry Approaches

Emerging synthetic routes utilize enzymatic catalysis to reduce solvent waste and improve yield, aligning with pharmaceutical industry sustainability goals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume